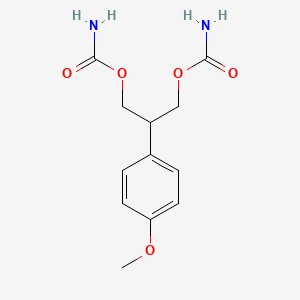

4-Methoxy Felbamate

Description

Contextualization of Dicarbamate Scaffolds in Medicinal Chemistry

In the landscape of medicinal chemistry, the dicarbamate scaffold has emerged as a significant structural motif in the design of therapeutic agents, particularly for neurological disorders. nih.govrxlist.com Carbamates, which are esters of carbamic acid, are versatile functional groups that can be incorporated into a variety of molecular frameworks to modulate their pharmacological properties. researchgate.netnih.gov The dicarbamate structure, characterized by the presence of two carbamate (B1207046) moieties, has been a key feature in the development of several centrally acting drugs. drugbank.comchemicalbook.in

The utility of the dicarbamate scaffold is exemplified by the anticonvulsant drug felbamate (B1672329), which is chemically known as 2-phenyl-1,3-propanediol (B123019) dicarbamate. mayocliniclabs.comchemicalbook.in Felbamate was the first of a new generation of antiepileptic drugs approved in the United States in 1993 and demonstrated broad-spectrum anticonvulsant activity. drugbank.com The dicarbamate structure in felbamate is crucial for its mechanism of action, which is believed to involve a dual effect on the N-methyl-D-aspartate (NMDA) receptor complex and potentiation of GABAergic transmission. wikipedia.org

Beyond felbamate, other compounds containing the dicarbamate scaffold have been investigated for various therapeutic applications. For instance, meprobamate, a dicarbamate derivative, was widely used as an anxiolytic. google.com The versatility of the dicarbamate group allows for chemical modifications that can fine-tune the pharmacokinetic and pharmacodynamic properties of a molecule. rxlist.com This adaptability makes the dicarbamate scaffold an attractive starting point for the design of new drugs targeting the central nervous system. The chemical stability and ability to form hydrogen bonds are key features that contribute to the therapeutic potential of dicarbamate-containing compounds. rxlist.com

Rationale for Investigating Substituted Felbamate Analogues: Focus on 4-Methoxy Felbamate

While felbamate demonstrated significant efficacy as a broad-spectrum anticonvulsant, its clinical use has been severely restricted due to the risk of serious idiosyncratic adverse effects, namely aplastic anemia and hepatotoxicity. chemicalbook.innih.gov These safety concerns created a compelling rationale for the investigation of substituted felbamate analogues. The primary goal of this research has been to develop new compounds that retain the anticonvulsant efficacy of felbamate while exhibiting an improved safety profile.

The strategy of modifying the chemical structure of a known drug to enhance its therapeutic index is a well-established approach in medicinal chemistry. nih.gov In the case of felbamate, researchers have focused on introducing various substituents to the phenyl ring of the molecule. The rationale behind this approach is that the nature and position of these substituents can influence the drug's metabolism, distribution, and interaction with its biological targets, thereby potentially reducing toxicity.

One such modification involves the introduction of a methoxy (B1213986) group, leading to the compound this compound. The rationale for investigating a methoxy-substituted analogue is based on several key principles of medicinal chemistry. The methoxy group can alter the electronic properties of the phenyl ring, which may affect the molecule's interaction with metabolic enzymes and biological receptors. Specifically, the introduction of a methoxy group at the para-position (position 4) of the phenyl ring can influence the molecule's lipophilicity and metabolic pathways. Altering the metabolism of felbamate is of particular interest, as its toxicity is thought to be linked to the formation of a reactive metabolite, atropaldehyde. chemicalbook.in By modifying the metabolic fate of the parent compound, it is hypothesized that the formation of toxic metabolites could be minimized.

Furthermore, structure-activity relationship (SAR) studies of various anticonvulsants have shown that the presence and position of substituents on an aromatic ring can significantly impact efficacy and toxicity. bcdapt.com For example, research on other classes of anticonvulsants, such as benzanilides, has demonstrated that methoxy-substituted derivatives can exhibit potent anticonvulsant activity with a favorable therapeutic index. nih.gov This provides a precedent for exploring the potential benefits of a methoxy substitution on the felbamate scaffold.

The investigation into analogues like this compound is therefore driven by the need for safer alternatives to felbamate for the treatment of refractory epilepsy. The goal is to identify a compound that maintains the broad-spectrum anticonvulsant activity of the parent drug without the associated risks of severe toxicity.

Research Objectives and Scope for this compound

The primary research objective for investigating this compound is to evaluate its potential as a safer and effective anticonvulsant agent. The scope of this research would encompass a multi-faceted evaluation of the compound's properties, from its fundamental chemical synthesis to its pharmacological effects.

Key research objectives would include:

Chemical Synthesis and Characterization: To develop an efficient and scalable synthesis route for this compound and to fully characterize its chemical structure and physicochemical properties.

Anticonvulsant Activity Profiling: To determine the anticonvulsant efficacy of this compound in established preclinical models of epilepsy. This would involve assessing its activity against various seizure types, such as those induced by maximal electroshock (MES) and pentylenetetrazol (scPTZ), to establish its spectrum of action. nih.gov

Mechanism of Action Studies: To elucidate the molecular mechanisms by which this compound exerts its anticonvulsant effects. This would involve investigating its interaction with key targets in the central nervous system, such as NMDA receptors and GABAA receptors, to understand if it shares the same mechanism as felbamate or possesses a novel mode of action. drugbank.com

Pharmacokinetic and Metabolism Studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. A crucial aspect of this objective would be to determine if the introduction of the methoxy group alters the metabolic pathway and reduces or eliminates the formation of the toxic metabolite, atropaldehyde, which is associated with felbamate's adverse effects. chemicalbook.in

Preliminary Safety and Toxicity Assessment: To conduct initial in vitro and in vivo studies to evaluate the potential toxicity of this compound, with a particular focus on hematological and hepatic parameters. This is essential to determine if the structural modification has successfully mitigated the safety concerns associated with the parent compound.

The scope of research on this compound would ideally progress from initial preclinical screening to more comprehensive evaluations if promising results are obtained. However, it is important to note that publicly available research specifically detailing the synthesis and anticonvulsant activity of this compound is limited. Therefore, the current understanding of this specific analogue is largely based on the established principles of medicinal chemistry and the extensive research conducted on felbamate and other analogues.

Data Tables

Table 1: Anticonvulsant Activity of Felbamate in Preclinical Models

| Test | Animal Model | Route of Administration | ED50 (mg/kg) |

| Maximal Electroshock (MES) | Mouse | Oral | 33 |

| Maximal Electroshock (MES) | Rat | Oral | 12 |

| Subcutaneous Pentylenetetrazol (scPTZ) | Mouse | Oral | 45 |

| Subcutaneous Pentylenetetrazol (scPTZ) | Rat | Oral | 30 |

Data sourced from preclinical studies on felbamate and is provided for comparative context.

Table 2: Chemical Information of Mentioned Compounds

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |

| This compound | C12H16N2O5 | 268.27 |

| Felbamate | C11H14N2O4 | 238.24 |

| Meprobamate | C9H18N2O4 | 218.25 |

| Atropaldehyde | C9H8O | 132.16 |

| Pentylenetetrazol | C6H10N4 | 138.17 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O5 |

|---|---|

Molecular Weight |

268.27 g/mol |

IUPAC Name |

[3-carbamoyloxy-2-(4-methoxyphenyl)propyl] carbamate |

InChI |

InChI=1S/C12H16N2O5/c1-17-10-4-2-8(3-5-10)9(6-18-11(13)15)7-19-12(14)16/h2-5,9H,6-7H2,1H3,(H2,13,15)(H2,14,16) |

InChI Key |

NJZNWECABUPMAO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(COC(=O)N)COC(=O)N |

Origin of Product |

United States |

Preclinical Pharmacological Investigations of 4 Methoxy Felbamate

In Vitro Receptor Binding and Ion Channel Modulation Studies

The parent compound, felbamate (B1672329), is recognized for its antagonistic activity at N-methyl-D-aspartate (NMDA) receptors, a key mechanism contributing to its anticonvulsant effects. nih.govnih.govmdpi.com Felbamate demonstrates a degree of selectivity for NMDA receptor subtypes, exhibiting a higher affinity for receptors that include the NR2B subunit. nih.gov This interaction is characterized by a concentration-dependent block of NMDA-evoked currents. nih.gov

In studies using recombinant rat NMDA receptors expressed in human embryonic kidney cells, felbamate showed IC50 values of 2.6 mM, 0.52 mM, and 2.4 mM for blocking currents at NR1a/NR2A, NR1a/NR2B, and NR1a/NR2C receptors, respectively. nih.gov The increased affinity for NR2B-containing receptors is attributed to a more rapid association and slower dissociation from these specific receptor subtypes. nih.gov Furthermore, felbamate's blocking action appears to involve more than one site on the NMDA receptor channel complex. nih.gov It also acts as an antagonist at the strychnine-insensitive glycine (B1666218) recognition site of the NMDA receptor complex. drugbank.com

While direct binding data for 4-Methoxy Felbamate is not as extensively detailed in the available literature, its structural similarity to felbamate suggests a comparable, though potentially modulated, interaction with NMDA receptors. The introduction of a methoxy (B1213986) group at the 4-position of the phenyl ring may influence the compound's binding affinity and selectivity for different NMDA receptor subunits. Further investigation is required to fully elucidate the specific interaction profile of this compound with NMDA receptor subtypes.

Table 1: Felbamate Interaction with Recombinant NMDA Receptor Subtypes

| Receptor Subtype | IC50 for Blockade |

| NR1a/NR2A | 2.6 mM |

| NR1a/NR2B | 0.52 mM |

| NR1a/NR2C | 2.4 mM |

Data derived from studies on the parent compound, felbamate. nih.gov

Felbamate is known to modulate the function of Gamma-Aminobutyric Acid type A (GABA-A) receptors, which are the primary mediators of inhibitory neurotransmission in the central nervous system. nih.govnih.gov This modulation is complex and subunit-selective. nih.govcaymanchem.com Studies have shown that felbamate can enhance GABA-evoked currents at specific GABA-A receptor assemblies. nih.govcaymanchem.com

Specifically, felbamate positively modulates GABA-A receptors containing α1β2γ2S, α1β3γ2S, α2β2γ2S, and α2β3γ2S subunits. nih.govcaymanchem.comcaymanchem.com Conversely, it has been observed to be ineffective or even act as a negative modulator at other receptor combinations, highlighting its selective nature. nih.govcaymanchem.com This differential modulation suggests that felbamate may fine-tune inhibitory circuits in the brain, which could contribute to its efficacy in treating certain types of seizures. nih.gov However, it is noted that felbamate has weak inhibitory effects on GABA-receptor binding itself. drugbank.com

The influence of the 4-methoxy substitution on this activity is a key area for investigation. The electronic and steric properties of the methoxy group could alter the compound's interaction with the allosteric modulatory sites on the GABA-A receptor, potentially enhancing or diminishing its modulatory effects and/or altering its subunit selectivity.

Blockade of voltage-gated sodium channels (VGSCs) is a well-established mechanism of action for many antiepileptic drugs. researchgate.netdrugbank.comnih.gov Felbamate is among the anticonvulsants that are understood to inhibit these channels. nih.govnih.govmedscape.comafjbs.com This action contributes to the stabilization of neuronal membranes and the prevention of the rapid, repetitive firing that is characteristic of seizures. nih.gov The inhibition of VGSCs by these drugs helps to reduce neuronal excitability. researchgate.net

The precise nature of felbamate's interaction with VGSCs may differ from other classic sodium channel blockers, potentially contributing to its unique clinical profile. nih.gov The introduction of a 4-methoxy group to the felbamate structure could modify its interaction with VGSCs. This chemical alteration might affect the compound's ability to bind to the channel and modulate its gating properties, such as fast or slow inactivation, which could in turn influence its anticonvulsant potency and spectrum of activity.

While the primary mechanisms of action for felbamate are generally attributed to its effects on NMDA receptors, GABA-A receptors, and voltage-gated sodium channels, the potential for modulation of calcium channels has also been considered for some anticonvulsants. medscape.commedicalresearchjournal.org Some antiepileptic drugs exert their effects by blocking T-type calcium currents or modulating other types of calcium channels. medscape.com For instance, lacosamide, another antiepileptic drug, was found not to affect N-type, P/Q-type, or L-type voltage-gated calcium channels. nih.gov The available literature on felbamate does not strongly emphasize a direct, significant modulation of calcium channels as a primary mechanism of its anticonvulsant action. medscape.com

Voltage-Gated Sodium Channel Inhibition.

Anticonvulsant Efficacy in Animal Models

The maximal electroshock seizure (MES) test is a widely utilized preclinical screening model for identifying compounds with potential efficacy against generalized tonic-clonic seizures. nih.govmdpi.comuc.pt The parent compound, felbamate, has demonstrated effectiveness in the MES model in both mice and rats. nih.gov In mice, felbamate has shown efficacy against MES-induced seizures following intraperitoneal administration. caymanchem.comnih.gov

Studies on felbamate have established its dose-dependent protective effects in this model. nih.gov For instance, one study reported an ED50 value of 16.3 mg/kg for felbamate in the mouse MES test. caymanchem.com When combined with other antiepileptic drugs, felbamate's potency in the MES test can be enhanced. nih.gov For example, non-protective doses of phenytoin (B1677684), carbamazepine, valproate, or phenobarbital (B1680315) have been shown to significantly reduce the ED50 of felbamate in this model. nih.gov In one study, co-administration of a subthreshold dose of the NMDA receptor antagonist MRZ 2/576 with felbamate resulted in a reduction of felbamate's ED50 from 73.0 mg/kg to 53.8 mg/kg. drugbank.com

While specific data for this compound in the MES model is limited in the provided context, research on related alaninamide derivatives with a 4-methoxy substituent has shown these compounds to be highly active in the MES screening, with some achieving 100% efficacy at a screening dose. mdpi.com This suggests that the 4-methoxy moiety can be a favorable substitution for anticonvulsant activity in this class of compounds.

Table 2: Anticonvulsant Activity of Felbamate in the Mouse MES Model

| Compound | Administration Route | ED50 (mg/kg) |

| Felbamate | i.p. | 16.3 caymanchem.com |

| Felbamate | i.p. | 73.0 drugbank.com |

| Felbamate + MRZ 2/576 (5 mg/kg) | i.p. | 53.8 drugbank.com |

This table presents data for the parent compound, felbamate, from various studies.

Pentylenetetrazol (PTZ)-Induced Seizure Model Assessment

The pentylenetetrazol (PTZ) seizure model is a widely utilized preclinical tool for evaluating the potential efficacy of compounds against generalized, nonconvulsive seizures, such as absence and myoclonic seizures. researchgate.net PTZ is a gamma-aminobutyric acid (GABA) A receptor antagonist that induces seizures by causing neuronal hyperexcitability. researchgate.net The subcutaneous administration of PTZ (scPTZ) provides a reliable method for assessing a compound's ability to elevate the seizure threshold. researchgate.net

In comparative studies, the parent compound, felbamate, has demonstrated effectiveness in the scPTZ test in both mice and rats after oral administration. nih.gov Specifically, felbamate has been shown to antagonize the increase in seizure severity produced by chronic treatment with initially subconvulsant doses of PTZ, a process known as chemical kindling. nih.gov For instance, in rats treated with PTZ alone, the mean seizure score on a 0-5 scale was 3.3, whereas co-administration of felbamate significantly reduced this score. nih.gov Studies on various anticonvulsant agents have shown that they can protect against PTZ-induced clonic seizures. jddtonline.infoneupsykey.com The model is also sensitive to the effects of GABAergic modulation, a key mechanism of action for many antiepileptic drugs. frontiersin.org

While direct studies on this compound in the PTZ model are not extensively detailed in the available literature, the known profile of felbamate suggests that its derivatives would also be evaluated in this model. nih.gov The effectiveness of felbamate and other antiepileptic drugs in the PTZ model often correlates with their ability to enhance GABAergic transmission or modulate excitatory pathways. koreamed.org

Other Chemically-Induced Seizure Models (e.g., Picrotoxin (B1677862), Quisqualic acid)

Beyond the PTZ model, other chemoconvulsants are employed to delineate the pharmacological profile of potential antiepileptic drugs. These include picrotoxin and quisqualic acid, which act on different neurotransmitter systems.

Picrotoxin-Induced Seizures: Picrotoxin is another GABA-A receptor antagonist that induces seizures. wikipedia.org Felbamate has been shown to be effective against picrotoxin-induced seizures in mice. nih.gov This suggests that part of its anticonvulsant mechanism involves the GABAergic system. The evaluation of this compound in this model would provide further insight into its potential interactions with GABA-A receptors.

Quisqualic Acid-Induced Seizures: Quisqualic acid is an agonist for both ionotropic AMPA receptors and metabotropic glutamate (B1630785) receptors. nih.gov It is used to induce seizures and study the role of the excitatory amino acid system in epilepsy. nih.govmdedge.com The behavioral and electroencephalographic effects of quisqualic acid can vary with the age of the animal model. nih.gov Given that felbamate is thought to modulate glutamatergic transmission, specifically at the NMDA receptor, its evaluation against quisqualic acid-induced seizures would be relevant. nih.gov However, one study noted that felbamate was not effective in protecting chick embryo retina tissue against the neurotoxic effects of quisqualate. drugs.com The activity of this compound in this model would help to clarify its effects on the glutamate system, particularly in comparison to its parent compound.

Evaluation in Chronic Epilepsy Animal Models (e.g., pilocarpine (B147212), kindling models)

To assess the potential of a compound for treating chronic epilepsy, animal models that mimic the long-term nature of the human condition are essential. The most common of these are the pilocarpine and kindling models, which are particularly relevant for temporal lobe epilepsy (TLE). nih.gov

Pilocarpine Model: The pilocarpine model involves the administration of the muscarinic acetylcholine (B1216132) receptor agonist, pilocarpine, which induces status epilepticus (SE). dovepress.commdpi.com This initial SE is followed by a latent period and the subsequent development of spontaneous recurrent seizures, mirroring the progression of human TLE. nih.gov This model is characterized by significant neuronal damage and network reorganization, similar to what is observed in human TLE patients. dovepress.commdpi.com Antiepileptic drugs that are effective against complex partial seizures in humans often show efficacy in halting spontaneous seizures in the pilocarpine model. dovepress.com

Kindling Model: Kindling is a phenomenon where repeated application of an initially subconvulsive electrical or chemical stimulus leads to the progressive intensification of seizure activity, eventually resulting in generalized seizures. nih.govmdpi.com This model is valued for studying the processes of epileptogenesis—the development of epilepsy. nih.gov Felbamate has been shown to be effective in the kindling model, preventing the progression of seizure severity. nih.gov AMPA receptor antagonists have also demonstrated efficacy against fully kindled seizures. researchgate.net

The evaluation of this compound in these chronic models would be a critical step in determining its potential as a long-term therapeutic agent for epilepsy. Its performance would provide insights into its ability to not only suppress seizures but also potentially modify the underlying disease process.

Structure-Activity Relationship (SAR) Studies of Methoxy Felbamate Derivatives

Impact of Methoxy Group Position on Pharmacological Activity

The position of a methoxy group on an aromatic ring can significantly influence the biological properties of a molecule. nih.gov This is due to the electron-donating nature of the methoxy group, which can alter the electronic distribution and conformation of the compound. mdpi.com

In structure-activity relationship (SAR) studies of various compounds, the position of the methoxy group has been shown to be a key determinant of activity. For example, in a series of 1,3,4-thiadiazole (B1197879) derivatives, a compound with three methoxy groups showed moderate anticonvulsant activity. frontiersin.org In studies of furanocoumarins, the location of the methoxy group at the C-8 position was found to be important for antioxidant activity. mdpi.com

For felbamate derivatives, the introduction of a methoxy group and its specific placement on the phenyl ring would be expected to modulate its pharmacological profile. The electron-donating effect of the methoxy group is most pronounced at the para and ortho positions, while it is considered electron-withdrawing at the meta position. mdpi.com This differential electronic influence can affect how the molecule interacts with its biological targets. Studies on lacosamide, another anticonvulsant, have shown that substitutions at the 4'-position of the N-benzyl group, including methoxy substitution, resulted in high activity. acs.org A similar systematic investigation of the 2-, 3-, and 4-methoxy isomers of felbamate would be necessary to fully elucidate the impact of the methoxy group's position on its anticonvulsant properties.

Influence of Steric and Electronic Effects on Receptor Affinity and Efficacy

The introduction of a methoxy group to the felbamate structure introduces both steric and electronic changes that can affect its interaction with receptors.

Electronic Effects: The carbamate (B1207046) moiety in felbamate has specific resonance structures that contribute to its stability and interactions. acs.org The addition of an electron-donating methoxy group to the phenyl ring can alter the electron density of the entire molecule, potentially influencing its binding affinity to target receptors. mdpi.com For instance, felbamate is known to interact with the glycine binding site of the NMDA receptor. drugbank.comncats.iopediatriconcall.com Changes in the electronic properties of the phenyl ring could modulate the strength of this interaction.

Steric Effects: The size and spatial arrangement of the methoxy group can also play a crucial role. Steric hindrance can either prevent or enhance the binding of a molecule to its receptor, depending on the topography of the binding site. blumberginstitute.org In SAR studies of other anticonvulsants, it has been observed that non-bulky substituents often lead to higher activity. nih.gov The relatively small size of the methoxy group may allow it to fit into specific pockets within the receptor, potentially increasing affinity and efficacy. Conversely, its presence could also introduce steric clashes that reduce activity. Computational modeling and experimental binding assays would be required to determine the precise steric influence of the methoxy group on the receptor interactions of this compound.

Comparative Analysis with Non-Substituted Felbamate and Other Analogues

A comparative analysis of this compound with the parent compound, felbamate, and other analogues is essential for understanding its relative potency and potential advantages.

Comparison with Felbamate: Felbamate has a broad spectrum of anticonvulsant activity, showing efficacy in various preclinical models, including the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. nih.gov It is believed to act through multiple mechanisms, including modulation of the NMDA receptor and weak inhibition of GABA-receptor binding. nih.govpediatriconcall.com A direct comparison would involve evaluating this compound in the same battery of tests to determine if the methoxy substitution enhances potency, alters the mechanism of action, or improves the therapeutic index. nih.gov For example, while felbamate is effective against NMDA-induced convulsions, it is ineffective against NMDA-induced lethality, a distinction that could be explored with its methoxy derivative. nih.gov

Comparison with Other Analogues: Fluorofelbamate (B1232889), another analogue, was designed to retain the efficacy of felbamate while reducing its toxicity. neupsykey.com Like felbamate, it is active against a variety of electrically and chemically induced seizures. neupsykey.com Comparing this compound to fluorofelbamate and other analogues would help to build a comprehensive SAR profile. This would involve assessing not only anticonvulsant activity but also potential liabilities. For instance, the metabolites of felbamate are generally inactive or weakly active. drugs.com Investigating the metabolites of this compound would be a crucial part of this comparative analysis.

The table below summarizes the known anticonvulsant activities of felbamate in various preclinical models, which would serve as a benchmark for evaluating this compound.

| Test | Species | Route of Administration | Felbamate Activity |

| Maximal Electroshock (MES) | Mice | Intraperitoneal | Effective |

| Pentylenetetrazol (scPTZ) | Mice | Intraperitoneal | Effective |

| Picrotoxin (scPic) | Mice | Intraperitoneal | Effective |

| Bicuculline-induced seizures | Mice | - | Ineffective |

| Strychnine-induced seizures | Mice | - | Ineffective |

| MES | Mice & Rats | Oral | Effective |

| scPTZ | Mice & Rats | Oral | Effective |

| Kindling Model | Rats | - | Effective |

This table is based on data from comparative studies of felbamate. nih.govnih.gov

Computational Chemistry and Molecular Docking Approaches to SAR

Computational chemistry and molecular docking are powerful in silico tools that have been instrumental in understanding the structure-activity relationships (SAR) of this compound and related compounds. frontiersin.orgresearchgate.netmdpi.com These methods allow researchers to model and predict how these molecules interact with their biological targets at a molecular level, providing insights that guide the design of more effective anticonvulsant agents. medipol.edu.trnih.govnih.gov

A primary focus of these computational studies has been the interaction of felbamate and its analogs with the N-methyl-D-aspartate (NMDA) receptor, a key player in epileptic seizures. researchgate.netresearchgate.netfda.gov Molecular docking simulations have been employed to predict the binding modes and affinities of these compounds within the NMDA receptor's binding sites. researchgate.net Research has indicated that felbamate acts as an antagonist at the strychnine-insensitive glycine-recognition site of the NMDA receptor-ionophore complex. drugbank.comdrugs.com

Site-directed mutagenesis and electrophysiological studies have further refined our understanding of the binding site. These studies have identified specific amino acid residues within the external vestibule of the receptor pore that are crucial for felbamate binding. nih.gov Specifically, residues V644 and T648 in the NR1 subunit, and L643 and T647 in the NR2B subunit have been identified as key molecular determinants of the felbamate binding site. nih.gov It is believed that the antiepileptic effect of felbamate is due to its ability to modify the gating of the NMDA receptor. nih.gov

Quantitative structure-activity relationship (QSAR) analyses have also been applied to understand how different chemical features of felbamate derivatives influence their anticonvulsant activity. nih.govnih.gov These studies have highlighted the importance of various physicochemical properties in determining the inhibitory potential of these compounds. nih.govnih.gov For instance, the presence and position of substituents on the phenyl ring of the felbamate structure can significantly impact its activity. The introduction of a methoxy group, as in this compound, is a key modification that has been explored in the context of its effect on binding affinity and anticonvulsant properties.

Through the integration of molecular docking, QSAR, and other computational methods, researchers can build predictive models that accelerate the discovery and optimization of novel anticonvulsant drugs. nih.govnih.gov These approaches provide a rational framework for designing compounds with enhanced potency and selectivity for their intended biological targets.

Preclinical Pharmacokinetic and Metabolic Profiling of 4 Methoxy Felbamate

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Oral Bioavailability and Distribution in Rodents

Initial estimates of oral bioavailability for felbamate (B1672329), a structurally related compound, were found to be low in rodents, with values under 1.6% in rats and ranging from 17.7% to 19.5% in mice. semanticscholar.org The absorption kinetics in rats showed a prolonged process at higher doses. semanticscholar.org In contrast, studies on a different compound, SR13668, demonstrated an improved oral bioavailability of approximately 25.4% in male and 27.7% in female rats. nih.gov

Regarding distribution, studies with radiolabeled felbamate in rats indicated that the compound readily distributes into tissues. nih.gov There was no evidence of accumulation in any specific tissue. nih.gov The volume of distribution for felbamate was reported to be 131% of body weight in rats, indicating extensive tissue distribution. nih.gov

Table 1: Oral Bioavailability of Felbamate in Rodents This table is interactive. You can sort and filter the data.

| Species | Oral Bioavailability (%) | Dosage (mg/kg) |

|---|---|---|

| Rat | <1.6 | 100-2000 |

| Mouse | 17.7-19.5 | 20-60 |

Blood-Brain Barrier Penetration Studies in Animal Models

Studies on felbamate have shown that it can cross the blood-brain barrier (BBB). nih.govnih.gov The brain uptake of felbamate in a single transcapillary passage was observed to be between 5-20% in mice, rats, and rabbits, and this uptake was not dependent on the concentration of the drug. nih.gov Once in the brain, felbamate was retained, similar to diazepam. nih.gov Importantly, analysis of mouse brain extracts shortly after administration of radiolabeled felbamate confirmed that the radioactivity present was from the parent drug, with no metabolites detected. nih.gov

The permeability-surface area products for felbamate were calculated to be 0.09, 0.16, and 0.30 ml/min/g in rats, rabbits, and mice, respectively. nih.gov Autoradiographic analysis suggested a relatively uniform distribution of felbamate throughout the brain, with minor variations likely attributable to differences in regional cerebral blood flow. nih.gov The lipid-mediated penetration of the BBB by felbamate is comparable to that of phenytoin (B1677684) and phenobarbital (B1680315). nih.gov

In Vitro Metabolic Stability and Metabolite Identification

Microsomal Stability Studies (e.g., Liver Microsomes from Animal Species)

In vitro studies using liver microsomes from various animal species are crucial for assessing the metabolic stability of compounds. researchgate.netsrce.hrif-pan.krakow.pl For felbamate, incubation with liver microsomes from untreated Sprague-Dawley rats resulted in the conversion of 10% of the drug into its p-hydroxy (6%) and 2-hydroxy (4%) metabolites. nih.gov When using microsomes from rats pretreated with phenobarbital, the metabolism increased to 21%, yielding 7.5% p-hydroxy and 13.5% 2-hydroxy metabolites. nih.gov Pretreatment with felbamate itself led to a 25% metabolism, with 5% p-hydroxy and 20% 2-hydroxy metabolites, along with a small quantity of the monocarbamate metabolite. nih.gov

Studies on a different compound, 4-methoxy-α-PVP, using human liver microsomes (HLMs) showed a long half-life of 79.7 minutes and an intrinsic clearance of 8.7 µL/min/mg. nih.gov This suggests that in vitro microsomal stability assays are valuable tools for predicting in vivo clearance. nih.gov

Table 2: In Vitro Metabolism of Felbamate in Rat Liver Microsomes This table is interactive. You can sort and filter the data.

| Microsome Source | Total Metabolism (%) | p-hydroxy Metabolite (%) | 2-hydroxy Metabolite (%) |

|---|---|---|---|

| Untreated Rats | 10 | 6 | 4 |

| Phenobarbital-pretreated Rats | 21 | 7.5 | 13.5 |

| Felbamate-pretreated Rats | 25 | 5 | 20 |

Identification of Major Metabolites and Metabolic Pathways (in vitro, animal tissue)

Following administration of radiolabeled felbamate to rats and dogs, two major metabolites and one minor metabolite were identified in the urine. The major metabolites were 2-(4-hydroxyphenyl)-1,3-propanediol dicarbamate (p-hydroxyfelbamate) and 2-hydroxy-2-phenyl-1,3-propanediol dicarbamate. nih.gov The minor metabolite was identified as 2-phenyl-1,3-propanediol (B123019) monocarbamate. nih.gov These metabolites, along with unchanged felbamate, accounted for a significant portion of the radioactivity recovered in the urine of rats, rabbits, and dogs. nih.gov A portion of these metabolites was found to be in conjugated form. nih.gov The primary biliary metabolite in all three species was p-hydroxyfelbamate. nih.gov

In vitro studies with rat liver microsomes also identified the p-hydroxy and 2-hydroxy metabolites of felbamate. nih.gov It is noteworthy that the monocarbamate, p-hydroxy, and 2-hydroxy metabolites of felbamate are considered to be inactive or weakly active compared to the parent compound. rxlist.com The metabolism of felbamate can also lead to the formation of a reactive metabolite, 2-phenylpropenal (atropaldehyde), which is thought to be responsible for certain toxicities. jst.go.jpnih.gov

Cytochrome P450 Enzyme Inhibition and Induction Profile (in vitro, animal enzymes)

Following a comprehensive search of publicly available scientific literature, no specific data was found regarding the in vitro cytochrome P450 (CYP) enzyme inhibition and induction profile of 4-Methoxy Felbamate using animal-derived enzymes.

The performed searches for "this compound cytochrome P450 inhibition," "this compound CYP induction animal models," and "preclinical metabolism this compound animal CYP enzymes" did not yield any results containing detailed research findings, such as IC50 or EC50 values, for this specific compound. While information exists for the parent compound, felbamate, the strict requirement to focus solely on this compound prevents the inclusion of that data.

Exploration of Neuroprotective and Modulatory Effects in Preclinical Models

Assessment of Neuroprotective Potential in In Vitro and Ex Vivo Neuronal Injury Models

Preclinical studies utilizing various models of neuronal injury have demonstrated the neuroprotective capacity of felbamate (B1672329). In in vitro models, such as hippocampal slices subjected to hypoxia, felbamate has shown protective effects against neuronal damage. neurology.orgpsu.edu Furthermore, in a rat model of hypoxia-ischemia, post-treatment with felbamate was found to be effective in reducing the volume of cerebral infarction and preventing delayed neuronal death. neurology.org

Felbamate has been shown to be neuroprotective in models of traumatic neuronal injury in the CA1 region of the hippocampus at serum concentrations comparable to those used in therapeutic settings. jpccr.eu In a gerbil model of global ischemia, felbamate administration after the ischemic event was remarkably effective in preventing the delayed death of CA1 pyramidal neurons, a process suggested to occur via apoptosis. ahajournals.org These findings suggest a significant potential for felbamate and its derivatives in conditions involving ischemic and traumatic brain injury.

Table 1: Summary of Neuroprotective Effects of Felbamate in Preclinical Models

| Model System | Type of Injury | Key Findings | Reference |

| Rat Hippocampal Slices | Hypoxia | Protective against hypoxic damage | neurology.orgpsu.edu |

| Rat Pups | Hypoxia-Ischemia | Reduced cerebral infarction and delayed neuronal necrosis | neurology.org |

| Rat Model | Traumatic Neuronal Injury | Neuroprotective at therapeutic concentrations | jpccr.eu |

| Gerbil Model | Global Ischemia | Prevented delayed apoptosis of CA1 neurons | ahajournals.org |

Synaptic Plasticity Modulation in Animal Brain Slices (e.g., LTP/LTD)

Felbamate's mechanism of action, which involves the modulation of N-methyl-D-aspartate (NMDA) and gamma-aminobutyric acid (GABA) receptors, inherently positions it to influence synaptic plasticity. afjbs.comafjbs.com These receptors are critical for the induction and maintenance of long-term potentiation (LTP) and long-term depression (LTD), the cellular underpinnings of learning and memory. afjbs.com By modulating NMDA receptor activity, felbamate can fine-tune the processes of LTP and LTD, thereby affecting the strength and stability of synaptic connections. afjbs.com

In rat hippocampal slices, felbamate has been shown to decrease the amplitude of excitatory postsynaptic potentials and reduce the likelihood of action potential firing in response to synaptic activation. nih.gov It also increased the adaptation of action potential frequency, a mechanism that limits repetitive firing. nih.gov These effects collectively lead to a decrease in excitatory synaptic transmission, which could limit the spread of epileptic discharges and also play a role in modulating synaptic plasticity under pathological conditions. nih.gov The ability of felbamate to influence these fundamental synaptic processes suggests that its derivatives, such as 4-Methoxyfelbamate, could also possess neuromodulatory properties relevant to both epilepsy and neurodegenerative diseases characterized by synaptic dysfunction. afjbs.comafjbs.com

Investigation of Anti-inflammatory and Antioxidant Activities in Neural Cell Cultures

Neuroinflammation is a critical component in the pathophysiology of many neurodegenerative diseases. afjbs.com Recent research suggests that felbamate may exert immunomodulatory effects by regulating the activation of microglia and the production of cytokines. afjbs.comafjbs.com This anti-inflammatory action could be beneficial in conditions like multiple sclerosis and amyotrophic lateral sclerosis, where neuroinflammation contributes significantly to neuronal damage. afjbs.com A study on the combined effects of felbamate and levetiracetam (B1674943) in a traumatic brain injury model in rats showed that the treatment significantly inhibited the increase in thiobarbituric acid reactive substances (TBARS), an indicator of oxidative damage. europeanreview.org The treatment also led to a significant increase in the levels of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). europeanreview.org

While direct studies on the antioxidant properties of felbamate are limited, research on flavonoid derivatives has shown that structural modifications can significantly impact antioxidant capacity. mdpi.com Given that derivatives of felbamate are being developed to enhance its therapeutic profile, it is plausible that modifications, such as the addition of a methoxy (B1213986) group in 4-Methoxyfelbamate, could be designed to confer or enhance antioxidant properties. The investigation of such properties in neural cell cultures would be a critical step in evaluating the full therapeutic potential of this compound.

Table 2: Effects of Felbamate on Markers of Inflammation and Oxidative Stress

| Marker | Effect | Model System | Reference |

| Microglial Activation | Regulation | Preclinical Models | afjbs.comafjbs.com |

| Cytokine Production | Regulation | Preclinical Models | afjbs.comafjbs.com |

| TBARS (Oxidative Stress) | Significant Inhibition | Traumatic Brain Injury (Rat) | europeanreview.org |

| Superoxide Dismutase (SOD) | Significant Increase | Traumatic Brain Injury (Rat) | europeanreview.org |

| Glutathione (GSH) | Significant Increase | Traumatic Brain Injury (Rat) | europeanreview.org |

Role in Neurodegenerative Pathways in Preclinical Disease Models

The neuroprotective and anti-inflammatory properties of felbamate suggest its potential utility in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease. afjbs.comafjbs.com The ability of felbamate to modulate excitatory and inhibitory neurotransmission and protect against neuronal loss positions it as a candidate for mitigating the progressive neuronal degeneration characteristic of these diseases. afjbs.com

Patents for felbamate derivatives have been filed with the aim of treating neurological disorders and preventing tissue damage from hypoxic conditions, suggesting a therapeutic potential in conditions like cerebral ischemia which can be a component of neurodegenerative diseases. google.com Furthermore, the development of analogs like fluorofelbamate (B1232889), which has shown both anticonvulsant and antiepileptogenic effects in animal models of status epilepticus, underscores the ongoing effort to create felbamate-related compounds with improved therapeutic profiles for chronic neurological conditions. neupsykey.comresearchgate.net While direct evidence for 4-Methoxyfelbamate in specific neurodegenerative disease models is not yet available, the extensive research on its parent compound provides a strong rationale for its investigation in this context.

Future Directions and Translational Perspectives for 4 Methoxy Felbamate Research

Rational Design of Next-Generation Methoxy-Substituted Dicarbamate Analogues

The chemical structure of 4-Methoxy Felbamate (B1672329) provides a promising scaffold for the rational design of next-generation dicarbamate analogues with improved pharmacological properties. The process of rational drug design involves modifying the chemical structure of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic profile. acs.orgnih.gov

Key strategies for the design of novel analogues include:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the 4-methoxybenzoyl-aryl moiety and other parts of the dicarbamate structure will help to identify the key chemical features responsible for anticonvulsant activity. acs.org This information can then be used to guide the synthesis of more potent and selective compounds.

Introduction of Different Substituents: Investigating the impact of substituting the methoxy (B1213986) group with other functional groups could lead to analogues with altered properties. For instance, the introduction of a fluorine atom led to the development of fluorofelbamate (B1232889), an analogue of felbamate with a distinct pharmacological profile. researchgate.netnih.gov

Computational Modeling: In silico techniques, such as molecular docking, can be used to predict how different analogues will interact with potential molecular targets, thereby prioritizing the synthesis of the most promising candidates. nih.gov

The goal of this rational design process is to develop second-generation compounds that retain or exceed the anticonvulsant efficacy of 4-Methoxy Felbamate while potentially offering an improved safety profile. nih.govlecturio.com

Investigation of Combination Therapies with Existing Anticonvulsants in Animal Models

In clinical practice, polytherapy is often necessary to achieve seizure control in patients with drug-resistant epilepsy. neurores.orgneurores.orgresearchgate.net Therefore, a critical area of future research is the investigation of this compound in combination with existing antiepileptic drugs (AEDs) in animal models.

Preclinical studies should aim to:

Identify Synergistic Interactions: Isobolographic analysis and other pharmacodynamic interaction studies can determine whether the combination of this compound with other AEDs results in additive, synergistic (supra-additive), or antagonistic effects on seizure control. neurores.orgnih.gov Synergistic combinations are of particular interest as they may allow for lower doses of each drug, potentially reducing side effects. neurores.org

Evaluate a Broad Range of AEDs: Combinations with AEDs from different mechanistic classes, such as sodium channel blockers, GABAergic agents, and drugs with novel mechanisms of action like levetiracetam (B1674943), should be explored. nih.govnih.gov Studies have shown that combining drugs with different mechanisms can be particularly effective. nih.gov

Assess Impact on Tolerability: It is crucial to evaluate whether combination therapies lead to an increase in adverse effects. nih.gov

Promising results from animal studies would provide a strong rationale for clinical trials investigating this compound as an adjunctive therapy for treatment-refractory epilepsy. scispace.comresearchgate.net

Elucidation of Novel Molecular Targets and Signaling Pathways

While the parent compound, felbamate, is known to interact with NMDA and GABA-A receptors, the precise molecular targets of this compound remain to be fully elucidated. afjbs.comdrugbank.com Identifying these targets is crucial for understanding its mechanism of action and for the rational design of future drugs.

Future research in this area should focus on:

Broad Target Screening: Utilizing techniques such as affinity chromatography and proteomic approaches to identify proteins that bind to this compound.

Investigation of Known Epilepsy-Related Targets: Examining the effects of this compound on a range of ion channels (e.g., sodium, potassium, calcium channels), neurotransmitter receptors (e.g., glutamate (B1630785), GABA), and other proteins implicated in epilepsy. escholarship.orgneupsykey.comnih.gov

Exploring Novel Signaling Pathways: Investigating the potential modulation of signaling pathways involved in epileptogenesis, such as the mTOR pathway, neuroinflammatory pathways (e.g., IL-1β/IL-1R1, HMGB1/TLR4), and pathways related to oxidative stress and apoptosis. mdpi.comnih.govfrontiersin.orgcureepilepsy.org The discovery of novel targets could open up entirely new therapeutic avenues. nih.gov

A deeper understanding of the molecular pharmacology of this compound will not only clarify its own therapeutic profile but also contribute to the broader field of epilepsy research.

Biomarker Discovery for Preclinical Efficacy Assessment

The development of reliable biomarkers is essential for accelerating the preclinical evaluation of this compound and other novel anticonvulsant therapies. unife.it Biomarkers are measurable indicators that can be used to assess disease progression, treatment response, and target engagement. drugtargetreview.com

Key areas for biomarker research in the context of this compound include:

Identifying Pharmacodynamic Biomarkers: These biomarkers would provide evidence that the drug is engaging its molecular target and exerting a biological effect in the brain. This could include changes in the levels of specific neurotransmitters, proteins, or signaling molecules. drugtargetreview.com

Developing Efficacy Biomarkers: These biomarkers would correlate with the anticonvulsant effect of the drug. For example, specific EEG patterns or changes in brain imaging could serve as early indicators of therapeutic efficacy. synapcell.commdpi.com

Translational Biomarkers: The ideal biomarkers would be translatable from animal models to human clinical trials, providing a bridge between preclinical and clinical research. nih.govcrownbio.com This could involve measuring molecules in accessible fluids like blood or cerebrospinal fluid. nih.gov

Utilizing "Omics" Technologies: High-throughput technologies such as genomics, proteomics, and metabolomics can be used to identify novel biomarker candidates. mdpi.comnih.gov For instance, a preclinical study identified a panel of metabolic biomarkers associated with drug efficacy. researchgate.net

The discovery and validation of robust biomarkers will be instrumental in de-risking the clinical development of this compound and other next-generation antiepileptic drugs, ultimately facilitating their path to the clinic. nih.govnih.gov

Q & A

Q. What are the primary mechanisms of action of Felbamate in epilepsy treatment, and how do they differ from other antiepileptic drugs?

Felbamate exhibits a dual mechanism: (1) antagonism of NMDA receptors, particularly the NR2B subunit, reducing glutamate-mediated excitotoxicity, and (2) potentiation of GABAergic inhibition. Unlike phenytoin or ethosuximide, Felbamate’s broader anticonvulsant profile includes efficacy against both maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizures, with a higher protective index in preclinical models .

Q. What metabolites of Felbamate are implicated in its toxicity, and how are they detoxified?

The reactive aldehyde metabolite 2-phenylpropenal (atropaldehyde) is a key toxic intermediate formed via Felbamate metabolism. It undergoes glutathione conjugation (mediated by glutathione S-transferases A1-1, M1-1, and P1-1) to form mercapturic acids, which are excreted in urine. The reduced form, N-acetyl-S-(2-phenylpropan-3-ol)-L-cysteine, is predominant in humans, while the oxidized form is less abundant. Detoxification pathways are critical to mitigating hepatotoxicity risks .

Q. What is the clinical evidence supporting Felbamate’s efficacy as an add-on therapy for refractory epilepsy?

Four randomized trials show conflicting efficacy: one reported a 35.8% average seizure reduction with Felbamate versus placebo (P = 0.0005), while another observed only 4.2% (P = 0.018). Heterogeneity in trial design (parallel vs. crossover), outcome measures, and patient selection limits meta-analysis. Despite variability, withdrawal rates for Felbamate were <10%, suggesting tolerability .

Advanced Research Questions

Q. How can experimental designs address contradictions in Felbamate’s efficacy data across clinical trials?

Methodological standardization is critical:

- Uniform outcome measures : Adopt the 50% seizure reduction metric (ICH guidelines) instead of variable percentage reductions.

- Stable drug regimens : Control for concomitant antiepileptic drugs (AEDs) to minimize pharmacokinetic interactions.

- Blinding and crossover adjustments : Account for carryover effects in crossover trials via washout periods. These steps reduce clinical and methodological heterogeneity .

Q. What in silico strategies are employed to predict Felbamate’s toxicity and metabolic stability?

- Stress testing : Hydrolysis under alkaline conditions identifies degradation products (e.g., 2-phenylpropenal) .

- ADME/toxicity software : Tools like pkCSM (hepatotoxicity prediction), Toxtree (structural alerts), and OSIRIS (mutagenicity risk) screen for reactive metabolites. Felbamate’s hepatotoxicity risk is flagged due to its aldehyde intermediates .

Q. How does age influence Felbamate’s pharmacokinetics, and what dosing adjustments are warranted?

Nonlinear mixed-effects modeling (NONMEM) reveals a 40% higher apparent clearance in children (2–12 years) versus adults, independent of enzyme-inducing AEDs (e.g., carbamazepine). Dosing should account for age-related metabolic differences, with pediatric doses adjusted to avoid subtherapeutic exposure .

Q. What neuroprotective mechanisms of Felbamate are relevant post-hypoxic injury?

In rat models, Felbamate (300 mg/kg) administered ≤4 hours post-hypoxia reduces neocortical infarction by 50% and hippocampal neuronal necrosis by 92%. Protection correlates with NMDA receptor blockade and plasma concentrations (60–120 µg/mL) achievable in humans. The narrow therapeutic window highlights time-sensitive dosing .

Methodological Considerations for Future Studies

- Metabolite tracking : Use LC-MS/MS to quantify mercapturic acids (e.g., N-acetyl-S-(2-phenylpropan-3-ol)-L-cysteine) in urine as biomarkers of atropaldehyde exposure .

- Preclinical models : Validate Felbamate’s neuroprotection in hypoxic-ischemic models with controlled brain temperature monitoring .

- Genomic profiling : Investigate polymorphisms in GST enzymes (e.g., GSTP1-1) to predict interpatient variability in detoxification capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.